Home > Products > Screening Compounds P91836 > 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide -

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Catalog Number: EVT-4551618
CAS Number:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a synthetic precursor to other related compounds, including 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol []. It features a phenyl-1,2,4-oxadiazole moiety connected to a methyl acetate group via a methoxyphenyl linker.
  • Compound Description: Synthesized from methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate [], this compound incorporates the phenyl-1,2,4-oxadiazole unit within a benzopyran-3-ol structure. It exists in the enol form, stabilized by an intramolecular hydrogen bond.
  • Compound Description: This series of compounds, possessing both oxadiazole and phthalimide functionalities, were synthesized to explore their potential pharmacological activities [].
  • Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. It exhibits preclinical antipsychotic-like and procognitive activities.
  • Compound Description: This compound and its derivatives, incorporating a thieno[2,3-d]pyrimidine system linked to an oxadiazole ring, were studied for their antimicrobial activities [].
  • Compound Description: These cocaine analogues were designed by replacing the ester group in cocaine with a bioisosteric 1,2,4-oxadiazole ring []. They exhibit high affinity for the dopamine transporter.
  • Compound Description: This compound, similar to methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate [, ], represents another variation on the phenyl-1,2,4-oxadiazole scaffold with a methoxyphenyl linker and a methyl acetate substituent [].
  • Compound Description: This 1,2,4-oxadiazole derivative incorporates dimethylamino and acrylate groups within its structure [, ].
  • Compound Description: Similar to its 2-methylphenyl analogue [, ], this compound features a 3-pyridyl group attached to the 1,2,4-oxadiazole ring [].
  • Compound Description: This compound exhibits structural similarities to other 1,2,4-oxadiazole derivatives discussed, particularly with the presence of dimethylamino and acrylate groups [].
  • Compound Description: This 1,2,4-oxadiazole derivative features a 3,5-dimethoxyphenyl group attached to the heterocycle, along with dimethylamino and acrylate substituents [].
  • Compound Description: This complex molecule contains a 3-phenyl-1,2,4-oxadiazol-5-yl moiety incorporated within a larger chromene scaffold decorated with methoxyphenyl and benzylidene groups [].
  • Compound Description: This compound features a 2-chlorophenyl group linked to the 1,2,4-oxadiazole ring, alongside dimethylamino and acrylate substituents [].
  • Compound Description: This compound incorporates a 3-phenyl-1,2,4-oxadiazol-5-yl unit connected to a 2,6-dimethylphenyl acetamide moiety through a phenoxy linker [].
  • Compound Description: This compound consists of a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl unit linked to a 5-methyl-1,3,4-thiadiazole ring via a methylsulfanyl bridge [].
  • Compound Description: BI 665915 represents a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor containing a complex structure with a central 1,2,4-oxadiazole ring [].
  • Compound Description: This series of compounds features a 3-aryl-[1,2,4]oxadiazol-5-yl moiety integrated within a pyrano[2,3-c]pyridin-2-one scaffold, further substituted with a hydroxymethyl group at the 5-position [].
  • Compound Description: Structurally analogous to its 4-chlorophenyl counterpart [], this compound incorporates a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl unit connected to a 5-methyl-1,2,4-thiadiazole ring through a methylsulfanyl linker [].
  • Relevance: The subtle difference in the phenyl substituent (methyl vs. chloro) compared to 2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-5-methyl-1,3,4-thiadiazole [] allows for exploring the effects of electronic and steric properties on activity. This approach can be valuable when investigating the structure-activity relationships of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.
  • Compound Description: This compound bears a close resemblance to N-(2,6-Dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide [] but incorporates a methylsulfanyl substituent on the phenyl ring attached to the 1,2,4-oxadiazole [].
  • Relevance: The introduction of the methylsulfanyl group in close proximity to the 1,2,4-oxadiazole core in this compound, compared to the unsubstituted phenyl ring in N-(2,6-Dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide [], highlights a strategy for fine-tuning the electronic and steric properties of the scaffold, which could be relevant for optimizing the activity of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.
  • Compound Description: This series of compounds, featuring an alkyl-substituted 1,2,4-oxadiazole moiety attached to a tetrahydropyridine ring, was investigated for its muscarinic cholinergic receptor activity []. Notably, the compounds exhibited diverse pharmacological profiles, with some acting as agonists and others as antagonists.
  • Compound Description: This group of compounds incorporates a substituted phenyl-1,2,4-oxadiazol-5-yl unit connected to a benzo[b][1,4]oxazine ring system through a methyl acetate linker [].
  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist [, , , ]. Its metabolism involves various transformations, including TZD ring opening, hydroxylation, methylation, and conjugation reactions.
  • Compound Description: This series of compounds features a 5-phenyl-1,3,4-oxadiazol-2-yl unit incorporated within a thieno[2,3-d]pyrimidine scaffold []. These compounds were investigated for their antimicrobial activity.
  • Compound Description: These compounds, containing a quinazolinone core, were studied for their inhibitory activity on H+/K+-ATPase, a target for antiulcer agents [].
  • Compound Description: These isomers represent structural modifications of cocaine where the ester group is replaced with a 3′-methyl-1,2,4-oxadiazole-5′-yl moiety [].
  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist []. Its metabolism is complex, involving oxidation and conjugation reactions, including an unusual N-acetylglucosamine conjugation.
  • Compound Description: This series of compounds, containing both 1,2,4-oxadiazole and formamidine moieties, were studied for their reactivity in rearrangement reactions [].
  • Compound Description: These compounds incorporate a 1,2,4-triazole ring system linked to a chromene scaffold, representing a different class of heterocyclic compounds [].
  • Compound Description: These compounds, featuring a pyrazole ring linked to a 1,2,4-triazole-3-thione moiety, represent another class of heterocyclic compounds distinct from 1,2,4-oxadiazoles [].
  • Compound Description: This series of uridine analogues incorporates a 1,2,4-oxadiazole ring at the 5-position of the uracil base []. These compounds are considered potential antiviral and anticancer agents.
  • Compound Description: This series of compounds combines a 1,2,4-oxadiazole ring with a 1,3,4-thiadiazole amide moiety and was investigated for nematocidal activity [].
  • Compound Description: These compounds feature a β-carboline scaffold linked to a 1,3,4-oxadiazole ring system []. They were evaluated for antitumor and antimicrobial activities.
  • Compound Description: This series of compounds features a benzimidazole ring linked to a 3-phenyl-1,2,4-oxadiazole moiety through a thiomethyl bridge []. These compounds were evaluated for antimicrobial, antioxidant, and hemolytic activities.
  • Compound Description: This compound incorporates a 1,2-oxazole ring, a close structural analogue of 1,2,4-oxadiazole, connected to a methanesulfonamide moiety [].
  • Compound Description: These two series of compounds represent different classes of heterocyclic compounds, incorporating benzothiazole, pyrazole, and triazole rings []. They were evaluated for their biological activities.
  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It contains a 1,3,4-oxadiazole ring as part of its structure.
  • Compound Description: These compounds are honokiol analogues incorporating a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety []. They exhibited potential antiviral entry activity against SARS-CoV-2.
  • Compound Description: These two series of compounds feature either an isoxazole or a 1,2,4-oxadiazole ring linked to a benzoate moiety [].
  • Compound Description: These compounds feature a triazolopyridazine core and were investigated for antimicrobial activity [].

Properties

Product Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)17(21)18-11-15-19-16(20-22-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)

InChI Key

HEIPMHRAJDQVFW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.